molecular formula C7H15NO B3052347 3-Aminoheptan-2-one CAS No. 40513-33-5

3-Aminoheptan-2-one

Cat. No.: B3052347
CAS No.: 40513-33-5
M. Wt: 129.2 g/mol
InChI Key: WVUZKKYXJLYJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoheptan-2-one is an organic compound with the molecular formula C7H15NO It is a ketone with an amino group attached to the third carbon atom in the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoheptan-2-one can be achieved through several methods. One common approach involves the reaction of 2-heptanone with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-heptanone in the presence of an amine. This method allows for the efficient and scalable production of the compound, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 3-Aminoheptan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.

Major Products Formed:

    Oxidation: Nitroheptanone or nitrosoheptanone.

    Reduction: 3-Aminoheptanol.

    Substitution: Halogenated derivatives such as 3-chloroheptan-2-one.

Scientific Research Applications

3-Aminoheptan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving amino ketones.

    Industry: this compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-Aminoheptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2-Aminoheptane: A structural isomer with the amino group attached to the second carbon atom.

    3-Aminohexan-2-one: A homologous compound with one fewer carbon atom in the chain.

    3-Aminooctan-2-one: A homologous compound with one additional carbon atom in the chain.

Uniqueness: 3-Aminoheptan-2-one is unique due to its specific placement of the amino and ketone groups, which confer distinct chemical reactivity and biological activity. Compared to its isomers and homologs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications.

Properties

IUPAC Name

3-aminoheptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-3-4-5-7(8)6(2)9/h7H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUZKKYXJLYJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328410
Record name 3-aminoheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40513-33-5
Record name 3-aminoheptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminoheptan-2-one
Reactant of Route 2
Reactant of Route 2
3-Aminoheptan-2-one
Reactant of Route 3
Reactant of Route 3
3-Aminoheptan-2-one
Reactant of Route 4
Reactant of Route 4
3-Aminoheptan-2-one
Reactant of Route 5
Reactant of Route 5
3-Aminoheptan-2-one
Reactant of Route 6
Reactant of Route 6
3-Aminoheptan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.